N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide
CAS No.:
Cat. No.: VC14961224
Molecular Formula: C23H22F2N2O4S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22F2N2O4S |
|---|---|
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H22F2N2O4S/c1-2-31-19-9-11-20(12-10-19)32(29,30)27(15-17-6-4-3-5-7-17)16-23(28)26-22-13-8-18(24)14-21(22)25/h3-14H,2,15-16H2,1H3,(H,26,28) |
| Standard InChI Key | BIRGIHVRXMELBA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Synthesis Methods
The synthesis of N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide typically involves multi-step reactions, including amide formation and sulfonylation. The process often starts with the preparation of the glycinamide backbone, followed by the introduction of the benzyl and difluorophenyl groups, and finally the attachment of the ethoxyphenylsulfonyl moiety.
Synthesis Steps:
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Preparation of Glycinamide: Reaction of glycine with an appropriate amine.
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Introduction of Benzyl Group: Alkylation with benzyl halide.
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Introduction of Difluorophenyl Group: Coupling reaction with a difluorophenyl derivative.
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Sulfonylation: Reaction with 4-ethoxyphenylsulfonyl chloride.
Potential Applications
Given its complex structure, N~2~-benzyl-N-(2,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]glycinamide may exhibit biological activities relevant to pharmaceutical applications. The presence of fluorine atoms can enhance metabolic stability, while the sulfonyl group may contribute to improved bioavailability.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Fluorine enhances stability |
| Anti-inflammatory Drugs | Sulfonyl group improves bioavailability |
| Anticancer Therapies | Complex structure may interact with biological targets |
Key Research Highlights:
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Biological Activity: Potential for enzyme inhibition due to the difluorophenyl group.
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Pharmacokinetics: The sulfonyl group may enhance drug absorption and distribution.
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Chemical Stability: Fluorine atoms contribute to increased chemical stability.
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